1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene
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Overview
Description
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene is an organic compound that features both bromine and iodine substituents on a benzene ring
Preparation Methods
The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene typically involves the reaction of 4-iodophenol with 3-bromoprop-1-yne. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles. For example, the bromine atom can be replaced by a nucleophile such as an amine or thiol.
Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira coupling, where the alkyne group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Reduction Reactions: The alkyne group can be oxidized to form diketones or reduced to form alkenes or alkanes.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like potassium carbonate, and various nucleophiles.
Scientific Research Applications
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity.
Material Science: It can be used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In coupling reactions, the alkyne group participates in the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.
Comparison with Similar Compounds
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene can be compared with similar compounds such as:
Propargyl Bromide: This compound, also known as 3-bromo-prop-1-yne, is similar in structure but lacks the iodine substituent. It is used as an alkylating agent in organic synthesis.
4-Iodophenol: This compound is similar but lacks the bromoprop-2-yn-1-yl group. It is used as a starting material in various organic syntheses.
(3-Bromo-1-propynyl)benzene: This compound has a similar structure but lacks the iodine substituent on the benzene ring.
Properties
CAS No. |
62764-21-0 |
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Molecular Formula |
C9H6BrIO |
Molecular Weight |
336.95 g/mol |
IUPAC Name |
1-(3-bromoprop-2-ynoxy)-4-iodobenzene |
InChI |
InChI=1S/C9H6BrIO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,7H2 |
InChI Key |
UYOPSDDAMQIUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC#CBr)I |
Origin of Product |
United States |
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